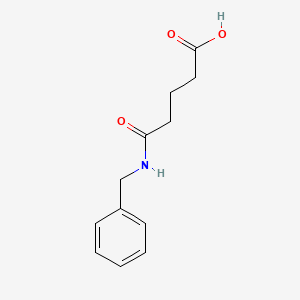

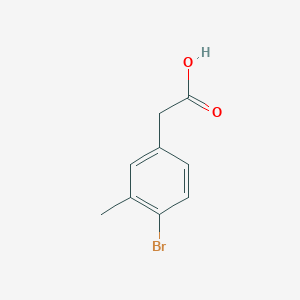

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a Boc group, followed by the introduction of the o-tolyl group . The Boc group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base .

Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis to protect amino groups. It can be removed under acidic conditions . The carboxylic acid group can participate in typical acid-base reactions, and the o-tolyl group can undergo reactions typical of aromatic compounds.

Scientific Research Applications

Application in Drug Design and Delivery

- Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

- Results or Outcomes: The use of these compounds in drug design and delivery has shown promise, but their susceptibility to hydrolysis, especially at physiological pH, is a challenge that needs to be addressed .

Application in Neutron Capture Therapy

- Summary of Application: Boronic acids and their esters are considered for the design of boron-carriers suitable for neutron capture therapy . This is a type of radiation therapy used to treat certain types of cancers.

- Methods of Application: In neutron capture therapy, boron-containing compounds are introduced into the body, and the area to be treated is subjected to a beam of neutrons. The boron atoms capture these neutrons and undergo fission, releasing high-energy particles that kill the cancer cells .

- Results or Outcomes: The use of boronic acids and their esters in neutron capture therapy has shown promise, but their susceptibility to hydrolysis, especially at physiological pH, is a challenge that needs to be addressed .

Application in Organic Synthesis

- Summary of Application: Boronic acids and their esters are widely used in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .

- Methods of Application: In a typical Suzuki-Miyaura reaction, a boronic acid or ester is reacted with an organic halide in the presence of a palladium catalyst and a base .

- Results or Outcomes: The Suzuki-Miyaura reaction is a powerful tool in organic synthesis, allowing for the formation of complex organic structures from simpler precursors .

properties

IUPAC Name |

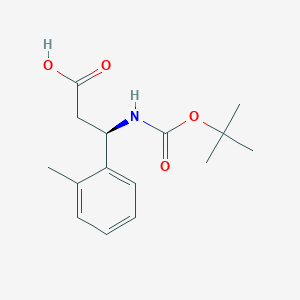

(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMSBGBNGEQDH-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375888 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | |

CAS RN |

500770-86-5 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)